molecular formula C11H14ClN B1334484 1-(4-Chlorobenzyl)pyrrolidine CAS No. 79089-35-3

1-(4-Chlorobenzyl)pyrrolidine

Cat. No. B1334484
CAS RN: 79089-35-3
M. Wt: 195.69 g/mol
InChI Key: HKXGVIKZRKRLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)pyrrolidine (1-CBp) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. 1-CBp is a member of the pyrrolidine family, characterized by a five-membered heterocyclic ring containing nitrogen atoms. This compound has a wide range of properties and applications, making it a valuable tool for scientists.

Scientific Research Applications

Selective Inhibition of Heme Oxygenase-2

1-(4-Chlorobenzyl)pyrrolidine derivatives show promising applications in selectively inhibiting heme oxygenase (HO), particularly the HO-2 isozyme. This specificity is significant as HO-2 is a constitutive isozyme, in contrast to the inducible HO-1 isozyme. This discovery opens avenues for exploring therapeutic and pharmacological applications based on heme oxygenase inhibition (Vlahakis et al., 2013).

Pyrrolidines Synthesis in Cycloaddition Reactions

The synthesis of pyrrolidines, which include this compound variants, is significant in [3+2] cycloaddition reactions. These compounds are important due to their biological effects and have applications in medicine, industry (e.g., as dyes or agrochemical substances), thereby making their study crucial for modern science (Żmigrodzka et al., 2022).

Applications in Coordination Chemistry

This compound compounds have been used to create novel transition metal thiocyanato coordination compounds. These compounds exhibit interesting properties such as magnetic relaxations and phase transitions, which are significant for materials science and coordination chemistry (Werner et al., 2014; Werner et al., 2015).

In Nonlinear Optics and Pharmaceutical Applications

Derivatives of this compound, such as thiopyrimidine derivatives, are explored for their potential applications in nonlinear optics (NLO) and pharmacology. These studies emphasize the significance of such compounds in developing new materials for optoelectronic applications and potential therapeutic agents (Hussain et al., 2020).

As Ligands in Organometallic Chemistry

Compounds related to this compound are used as ligands in the formation of metal complexes, showcasing their relevance in organometallic chemistry and potential for creating new materials with unique properties (Singh et al., 2003).

Catalytic Asymmetric Synthesis

Pyrrolidine structures, including this compound, are central to catalytic asymmetric synthesis processes. Their versatility in creating various stereochemical patterns in enantioselective synthesis highlights their importance in synthetic and medicinal chemistry (Adrio & Carretero, 2019).

Future Directions

Pyrrolidine derivatives, including 1-(4-Chlorobenzyl)pyrrolidine, have shown promise in various areas of drug discovery due to their diverse biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXGVIKZRKRLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorobenzyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorobenzyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorobenzyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorobenzyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorobenzyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.